molecular formula C15H13N3O4S B2511750 2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886922-67-4

2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2511750
CAS No.: 886922-67-4
M. Wt: 331.35
InChI Key: AAUWRHBEISQZOD-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole” is a type of imidazole derivative . Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with a molecular formula of C3H4N2 .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One such method involves the base-promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia . Another method involves the photocyclization of readily available amines at room temperature .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, is characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, the base-promoted, deaminative coupling of benzylamines with nitriles results in the one-step synthesis of 2,4,5-trisubstituted imidazoles . Another reaction involves the photocyclization of readily available amines at room temperature .


Physical And Chemical Properties Analysis

Imidazole derivatives have unique physical and chemical properties due to their amphoteric nature. The imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .

Scientific Research Applications

Antioxidant Capacity Assessment

2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole is potentially involved in the assessment of antioxidant capacity. Specifically, the ABTS radical cation-based assays, which are popular in evaluating antioxidant capacity, involve reactions that could be influenced by compounds similar to this compound. These compounds can form adducts that contribute to the total antioxidant capacity, although the extent and specificity of these reactions require further investigation (Ilyasov et al., 2020).

Antitumor Activity

The compound is related to the class of imidazole derivatives, which are noted for their antitumor properties. Specific structures, such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and related compounds, are under scrutiny for their potential as antitumor drugs. Some have progressed to preclinical testing stages, indicating the significance of this class of compounds in cancer research (Iradyan et al., 2009).

CNS Drug Development

The structural components of benzimidazole and imidazole are considered in the synthesis of more potent drugs acting on the central nervous system (CNS). The presence of these structures in chemotherapy drugs for conditions like helminthosis and mycosis, which have CNS side effects, underscores their significance. The adaptability of these structures for modification into potent CNS drugs is a focal point of ongoing research (Saganuwan, 2020).

Wastewater Treatment

The compound is also associated with the remediation of organic pollutants in wastewater treatment. Enzymatic approaches involving redox mediators, to which compounds like this compound may contribute, enhance the degradation efficiency of recalcitrant compounds in wastewater. The role of such compounds in improving the substrate range and degradation efficiency of enzymes like laccases and peroxidases is noteworthy (Husain & Husain, 2007).

Future Directions

The future directions for the research and application of imidazole derivatives are promising. The design of new multichannel imidazole-based receptors capable of recognizing different types of analytes is strongly demanded . Furthermore, the synthesis of hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization presents another interesting direction .

Mechanism of Action

Properties

IUPAC Name

2-methylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-4-2-3-5-14(13)17(15)10-11-6-8-12(9-7-11)18(19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUWRHBEISQZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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